5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .Scientific Research Applications
-
Urease Inhibitory Activity
- Field : Medicinal Chemistry
- Summary : Compounds similar to “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone” have been synthesized and evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .
- Methods : The compounds were synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation was performed using AutoDock4 .
- Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . This is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea, which are 22.00 and 100.00 µM, respectively .
-
Anticancer Activity
- Field : Pharmacology
- Summary : Thiadiazole derivatives, which include “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone”, have been studied for their potential anticancer properties .
- Methods : The influence of the substituent on the compounds’ activity is depicted .
- Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action .
-
Inhibitory Activity Against P. infestans
- Field : Biochemistry
- Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides, which may include “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone”, were prepared and showed inhibitory activity against P. infestans .
- Methods : The compounds were prepared via acetylation, bromination, thioetherification, chlorination, and condensation .
- Results : Some of the target compounds revealed better inhibitory activity against P. infestans .
-
Electrosynthesis of New 1,3,4-Thiadiazole Derivatives
- Field : Electrochemistry
- Summary : The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazol (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
- Methods : The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture . Constant current electrolysis (CCE) was used for the electrosynthesis .
- Results : The study resulted in the formation of S-S and S-C bonds . The biological activity of the products was also analyzed via an in silico method .
-
Synthesis of Anticancer Compounds
- Field : Medicinal Chemistry
- Summary : Compounds were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using both conventional and microwave methods .
- Methods : The compounds were synthesized in a laboratory setting, with the specific methods and parameters likely detailed in the original research article .
- Results : The synthesized compounds were characterized by 1H-NMR, 13C-NMR, mass spectroscopy, IR, and elemental analysis .
Safety And Hazards
Future Directions
The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .
properties
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXEPKNVVNLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.